molecular formula C12H17NO2 B13587749 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol

Cat. No.: B13587749
M. Wt: 207.27 g/mol
InChI Key: BZZDMZLFMKFERV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring a strained four-membered ring core substituted with an aminomethyl group and a 2-methoxyphenyl moiety. This structure confers unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5,9,14H,6-8,13H2,1H3

InChI Key

BZZDMZLFMKFERV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC(C2)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Aminomethyl Group: This step may involve the use of aminomethylating agents such as formaldehyde and ammonia or amines.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol (CAS 577038-60-9)

  • Substituents : Replaces the 2-methoxyphenyl group with a 3-fluorophenyl ring.
  • Impact: The electron-withdrawing fluorine atom at the meta position reduces electron density on the aromatic ring compared to the electron-donating methoxy group in the target compound.

3-(Dimethylamino)cyclobutan-1-ol Hydrochloride (CAS 1955558-19-6)

  • Substituents: Features a dimethylamino group instead of the aminomethyl and aryl groups.
  • The dimethylamino group enhances hydrophobicity, while the hydrochloride salt improves aqueous solubility .

VUF25580: trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol

  • Substituents: Incorporates a trans-configuration with a 3-methylbenzylamino group and propyl chain.
  • Impact : The extended alkyl chain and aromatic substitution may enhance lipid membrane permeability, but the trans-configuration could reduce ring strain compared to cis isomers .

Non-Cyclobutane Analogs: Piperazine Derivatives (HBK Series)

Compounds such as HBK14 and HBK15 () share the 2-methoxyphenyl motif but are based on a piperazine core.

  • Structural Differences : The piperazine ring introduces flexibility and nitrogen-based hydrogen-bonding sites, contrasting with the rigid cyclobutane core.
  • Functional Impact : Piperazine derivatives often exhibit higher solubility but may lack the conformational stability required for specific biological targets .

Boron-Containing Cyclobutane Derivatives

3-(3-Methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol

  • Substituents: Replaces the aminomethyl group with a boron-containing dioxaborolane ring.
  • Impact : The boron moiety enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in synthetic chemistry. However, the meta-methoxy group may reduce steric hindrance compared to the ortho-substituted target compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol C₁₂H₁₇NO₂ 207.27 Ortho-methoxy group, cyclobutane rigidity, aminomethyl functionality [Assumed]
3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol C₁₁H₁₃FNO 194.23 Electron-withdrawing fluorine, reduced aromatic electron density
3-(Dimethylamino)cyclobutan-1-ol HCl C₆H₁₄ClNO 151.64 Hydrophobic dimethylamino group, hydrochloride salt
HBK14 (Piperazine derivative) C₂₃H₃₁ClN₂O₃ 418.96 Flexible piperazine core, 2-methoxyphenyl substitution
VUF25580 C₁₅H₂₃NO 233.35 Trans-configuration, alkyl chain for membrane permeability
3-(3-Methoxyphenyl)-3-(dioxaborolan)cyclobutan-1-ol C₁₆H₂₃BO₄ 298.16 Boron-containing, synthetic versatility

Key Research Findings and Implications

Cyclobutane vs. Piperazine Cores : Cyclobutane derivatives exhibit greater rigidity, which may improve target engagement in drug design, whereas piperazine-based compounds (HBK series) offer synthetic flexibility .

Functional Group Trade-offs: Aminomethyl groups enable salt formation (e.g., hydrochlorides) for improved solubility, while boron or fluorine substitutions expand utility in medicinal and materials chemistry .

Biological Activity

3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an aminomethyl group and a methoxyphenyl moiety. This structure may contribute to its biological activity by facilitating interactions with various molecular targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclobutane ring provides structural rigidity, potentially enhancing binding affinity to target sites.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Effects : Some studies suggest that derivatives of aminomethyl cyclobutans have shown promise as antidepressants, possibly through modulation of serotonin receptors.
  • Antinociceptive Properties : Research has indicated that certain structural analogs exhibit pain-relieving effects, which may be linked to opioid receptor interaction.
  • Antimicrobial Activity : Compounds with similar functionalities have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential antidepressantSerotonin receptor modulation
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-olAntinociceptiveOpioid receptor interaction
4-substituted aminomethyl derivativesAntimicrobialDisruption of bacterial cell wall

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

  • Case Study 1 : A study examined the effects of aminomethyl cyclobutans on serotonin receptor activity, demonstrating significant modulation that correlated with antidepressant-like behavior in animal models.
  • Case Study 2 : Research on antinociceptive properties highlighted the efficacy of certain derivatives in reducing pain responses in rodent models, suggesting a mechanism involving opioid receptor activation.

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